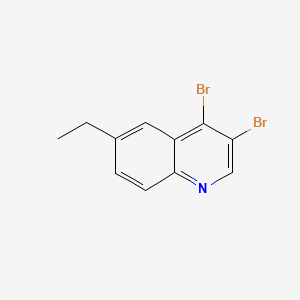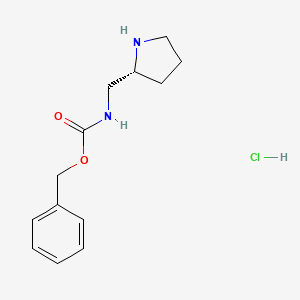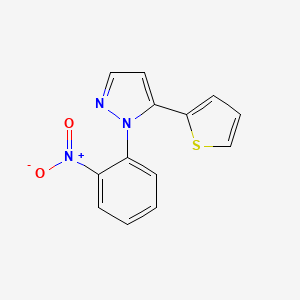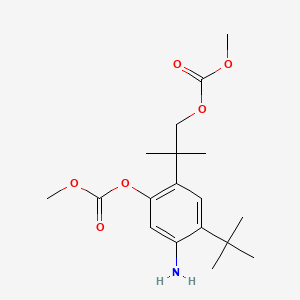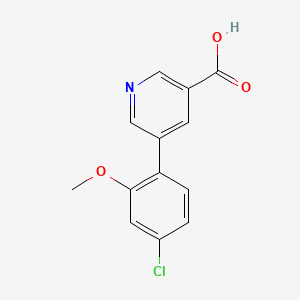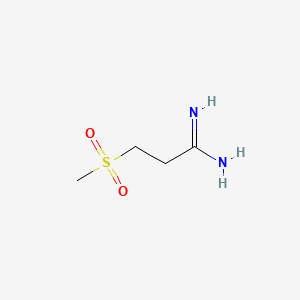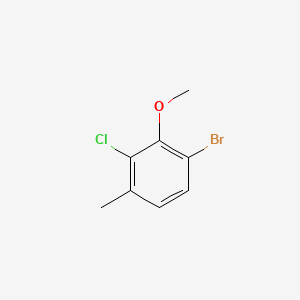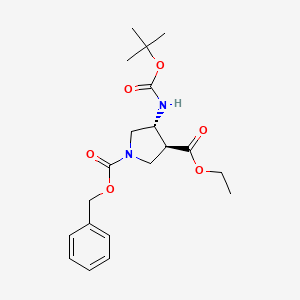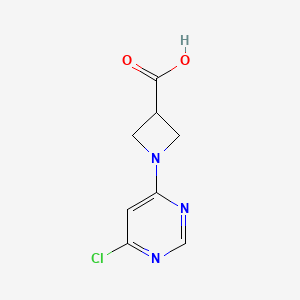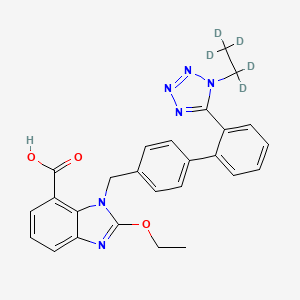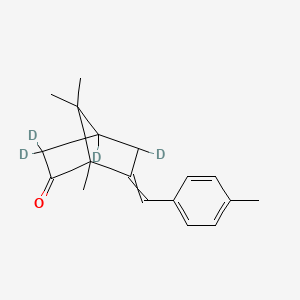
4-Methylbenzylidene camphor-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzylidene camphor-d4 is a deuterated derivative of 4-Methylbenzylidene camphor, a widely used ultraviolet filter. This compound is primarily utilized in sunscreens and other personal care products due to its ability to absorb ultraviolet B radiation, thereby protecting the skin from harmful solar radiation . The deuterated form, this compound, is often used in scientific research for tracing and analytical purposes.
Preparation Methods
The synthesis of 4-Methylbenzylidene camphor-d4 involves the deuteration of 4-Methylbenzylidene camphor. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with camphor, which undergoes a series of chemical reactions to form 4-Methylbenzylidene camphor.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes to ensure high purity and yield.
Chemical Reactions Analysis
4-Methylbenzylidene camphor-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylbenzylidene camphor-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to trace and quantify the presence of 4-Methylbenzylidene camphor in samples.
Environmental Studies: Researchers use this compound to study the degradation and environmental impact of ultraviolet filters in aquatic environments.
Pharmacokinetics: It helps in understanding the absorption, distribution, metabolism, and excretion of 4-Methylbenzylidene camphor in biological systems.
Mechanism of Action
The primary mechanism of action of 4-Methylbenzylidene camphor-d4 involves its ability to absorb ultraviolet B radiation. This absorption prevents the radiation from penetrating the skin, thereby protecting against sunburn and other harmful effects of ultraviolet exposure . The compound undergoes cis-trans isomerization upon exposure to light, which dissipates the absorbed photon energy .
Comparison with Similar Compounds
4-Methylbenzylidene camphor-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Similar compounds include:
4-Methylbenzylidene camphor: The non-deuterated form, commonly used in sunscreens.
Enzacamene: Another ultraviolet filter with similar properties but different chemical structure.
Octocrylene: A widely used ultraviolet filter with different absorption characteristics.
These compounds share similar applications in personal care products but differ in their chemical properties and specific uses.
Properties
IUPAC Name |
3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTYROSOKZSPF-XDUIOFGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
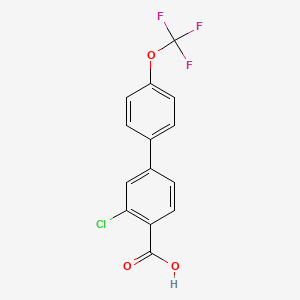
![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)
